molecular formula C13H19FN2O3S B4499658 3-FLUORO-4-METHOXY-N-(1-METHYLPIPERIDIN-4-YL)BENZENE-1-SULFONAMIDE

3-FLUORO-4-METHOXY-N-(1-METHYLPIPERIDIN-4-YL)BENZENE-1-SULFONAMIDE

Cat. No.: B4499658
M. Wt: 302.37 g/mol
InChI Key: WBVPJTZKZFXBHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-4-methoxy-N-(1-methylpiperidin-4-yl)benzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-4-methoxy-N-(1-methylpiperidin-4-yl)benzene-1-sulfonamide typically involves multiple steps, including:

    Friedel-Crafts Acylation: This step involves the acylation of a benzene ring using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Reduction: The nitro group is reduced to an amine using reducing agents like hydrogen gas in the presence of a metal catalyst or other reducing agents like tin and hydrochloric acid.

    Substitution: The amine group is then substituted with a sulfonamide group using sulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-methoxy-N-(1-methylpiperidin-4-yl)benzene-1-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sulfonyl chlorides in the presence of a base like pyridine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may yield amines.

Scientific Research Applications

3-Fluoro-4-methoxy-N-(1-methylpiperidin-4-yl)benzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and in the development of new chemical entities.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 3-fluoro-4-methoxy-N-(1-methylpiperidin-4-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-N-(1-methylpiperidin-4-yl)benzenesulfonamide
  • 3-Methoxy-N-(1-methylpiperidin-4-yl)benzenesulfonamide
  • 4-Methoxy-N-(1-methylpiperidin-4-yl)benzenesulfonamide

Uniqueness

3-Fluoro-4-methoxy-N-(1-methylpiperidin-4-yl)benzene-1-sulfonamide is unique due to the presence of both fluorine and methoxy groups on the benzene ring. These substituents can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

3-fluoro-4-methoxy-N-(1-methylpiperidin-4-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FN2O3S/c1-16-7-5-10(6-8-16)15-20(17,18)11-3-4-13(19-2)12(14)9-11/h3-4,9-10,15H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBVPJTZKZFXBHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)NS(=O)(=O)C2=CC(=C(C=C2)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-FLUORO-4-METHOXY-N-(1-METHYLPIPERIDIN-4-YL)BENZENE-1-SULFONAMIDE
Reactant of Route 2
Reactant of Route 2
3-FLUORO-4-METHOXY-N-(1-METHYLPIPERIDIN-4-YL)BENZENE-1-SULFONAMIDE
Reactant of Route 3
Reactant of Route 3
3-FLUORO-4-METHOXY-N-(1-METHYLPIPERIDIN-4-YL)BENZENE-1-SULFONAMIDE
Reactant of Route 4
Reactant of Route 4
3-FLUORO-4-METHOXY-N-(1-METHYLPIPERIDIN-4-YL)BENZENE-1-SULFONAMIDE
Reactant of Route 5
3-FLUORO-4-METHOXY-N-(1-METHYLPIPERIDIN-4-YL)BENZENE-1-SULFONAMIDE
Reactant of Route 6
Reactant of Route 6
3-FLUORO-4-METHOXY-N-(1-METHYLPIPERIDIN-4-YL)BENZENE-1-SULFONAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.